3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde

Description

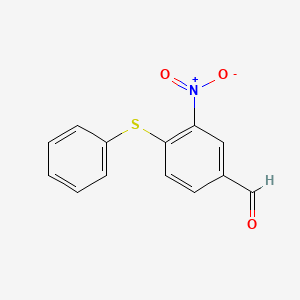

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde is an aromatic aldehyde characterized by a nitro (-NO₂) group at the 3-position and a phenylsulfanyl (-S-C₆H₅) substituent at the 4-position of the benzene ring. The aldehyde (-CHO) functional group at the 1-position confers reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-nitro-4-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBVFIKZUSBTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 4-fluoro-3-nitrobenzaldehyde, where the nitro group at position 3 and the fluorine at position 4 create an electron-deficient aromatic system. Phenylthiotrimethylsilane acts as the sulfur nucleophile source, with tetrabutyl ammonium fluoride (TBAF) in acetonitrile serving as both a solvent and a catalyst. Under microwave irradiation at 25°C for 5 hours, the reaction proceeds via a two-step mechanism:

- Deprotection : TBAF cleaves the trimethylsilyl group from phenylthiotrimethylsilane, generating a phenylthiolate ion (PhS⁻).

- Nucleophilic Substitution : The phenylthiolate ion attacks the carbon adjacent to the nitro group, displacing the fluoride leaving group. The nitro group’s electron-withdrawing nature enhances the ring’s susceptibility to nucleophilic attack, directing substitution to the para position relative to itself.

The overall reaction is summarized as:

$$

\text{4-Fluoro-3-nitrobenzaldehyde} + \text{PhS-SiMe}3 \xrightarrow[\text{CH}3\text{CN, 25°C}]{\text{TBAF, Microwave}} \text{this compound} + \text{F}^- + \text{SiMe}_3^+

$$

Optimization of Reaction Parameters

- Microwave Irradiation : Compared to conventional heating, microwave irradiation reduces reaction time from days to hours while improving yield.

- Catalyst Loading : A stoichiometric amount of TBAF ensures complete deprotection of the phenylthiolate precursor.

- Solvent Choice : Acetonitrile’s polar aprotic nature stabilizes ionic intermediates without participating in side reactions.

Comparative Analysis of Synthetic Methodologies

Data Table: Synthesis Conditions and Outcomes

| Reactants | Conditions | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzaldehyde, PhS-SiMe₃ | Microwave irradiation | TBAF | Acetonitrile | 25°C | 5 h | 98% |

Alternative Approaches and Limitations

While no alternative methods for the target compound are documented in the provided sources, insights from the synthesis of m-nitrobenzaldehyde (a structurally related compound) highlight strategies for controlling regioselectivity and purity. For example:

- Nitration Control : Adjusting nitration conditions (e.g., temperature, acid concentration) minimizes ortho isomer formation.

- Solvent Recrystallization : Toluene-based refining removes impurities via differential solubility.

These techniques, though developed for m-nitrobenzaldehyde, could be adapted to optimize the purification of this compound, particularly in separating sulfanyl-group regioisomers.

Purification and Isolation Strategies

Post-Reaction Workup

After the SNAr reaction, the crude product is isolated via filtration and dissolved in water at 50–55°C to separate organic and aqueous layers. The organic layer, containing the target compound, is subjected to:

Purity Enhancement Techniques

- Activated Carbon Treatment : Decolorizes the solution by adsorbing aromatic impurities.

- pH Adjustment : Neutralization with dilute nitric acid (pH 5–7) prevents decomposition of the aldehyde group.

Mechanistic Insights and Regiochemical Considerations

Role of the Nitro Group

The nitro group at position 3 exerts a strong electron-withdrawing effect, activating the ring for nucleophilic attack at position 4. This regioselectivity is critical, as competing substitution at other positions would yield undesired isomers.

Steric and Electronic Effects

- Steric Hindrance : The phenylsulfanyl group’s bulkiness favors para substitution relative to the nitro group, minimizing ortho by-products.

- Solvent Effects : Acetonitrile’s high dielectric constant stabilizes transition states, accelerating the reaction.

Industrial and Environmental Considerations

Scalability of Microwave-Assisted Synthesis

Microwave reactors enable rapid scale-up, but energy consumption and equipment costs may limit industrial adoption. Batch processing under conventional heating could be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.

Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.

Major Products Formed

Reduction: 3-Amino-4-(phenylsulfanyl)benzenecarbaldehyde.

Oxidation: 3-Nitro-4-(phenylsulfanyl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde exhibits potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the disruption of cellular homeostasis and the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics .

1.2 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, including carbonic anhydrases. These enzymes play a crucial role in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer . The structure-activity relationship studies suggest that modifications to the phenylsulfanyl group may enhance its inhibitory potency.

Materials Science

2.1 Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. The compound's reactivity can be exploited to create derivatives with enhanced biological or material properties .

2.2 Development of New Materials

The unique structural features of this compound enable its use in developing novel materials, particularly in electronics and photonics. Its ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology .

Case Studies

Mechanism of Action

The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phenylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes .

Comparison with Similar Compounds

3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde

- Structure : The phenylsulfanyl group is substituted with a trifluoromethyl (-CF₃) group at the 3-position of the pendant phenyl ring.

- Molecular Formula: C₁₄H₈F₃NO₃S; Molecular Weight: 327.28 g/mol .

- Key Differences: The -CF₃ group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . Potential applications in drug design, where fluorinated compounds often exhibit improved bioavailability and target binding.

3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde

Methyl 3-Nitro-4-(phenylsulfanyl)benzenecarboxylate

- Structure : The aldehyde (-CHO) is replaced by a methyl ester (-COOCH₃).

- Molecular Formula: C₁₄H₁₁NO₄S; Molecular Weight: 289.31 g/mol .

- Key Differences :

- Higher melting point (112–113°C) and density (1.36 g/cm³) compared to the aldehyde, suggesting increased crystallinity.

- The ester group reduces electrophilicity, making it less reactive but more stable under acidic/basic conditions.

Oxime Derivatives (e.g., O-Methyloxime)

- Examples :

- Key Differences :

- Oxime formation (-CH=N-OCH₃) stabilizes the aldehyde group, reducing toxicity and enhancing stability for prolonged activity.

- Used in coordination chemistry and as prodrugs due to reversible imine bond formation.

Physicochemical and Pharmacological Comparisons

Biological Activity

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde, also known as 3-nitro-4-(phenylthio)benzaldehyde, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉NO₃S

- Molecular Weight : 259.28 g/mol

- Melting Point : 89-90 °C

The compound features a nitro group (), a phenylsulfanyl moiety (), and an aldehyde functional group. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that the nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive intermediates that bind covalently to DNA, resulting in cell death. For instance:

- Mechanism : The reduction of the nitro group generates toxic species that disrupt cellular processes.

- Case Study : A study on similar nitro compounds demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µM .

2. Anti-Inflammatory Activity

Nitro compounds have also been implicated in anti-inflammatory processes:

- Mechanism : Nitro fatty acids derived from electrophilic reactions can modulate inflammatory pathways by interacting with proteins involved in signaling.

- Research Findings : Compounds similar to this compound have shown inhibition of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammation .

3. Anticancer Properties

The anticancer potential of nitro compounds is attributed to their ability to induce apoptosis in cancer cells:

- Mechanism : The nitro group can enhance the lipophilicity of the compound, facilitating its interaction with cellular membranes and leading to increased cytotoxicity.

- Case Study : Experimental studies have shown that derivatives of nitrobenzaldehydes exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Comparative Analysis of Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₃H₉NO₃S | Contains both nitro and phenylsulfanyl groups |

| 2-Nitro-2-(phenylsulfonyl)acetaldehyde | C₉H₉NO₄S | Similar oxime structure; different substituents |

| 5-Nitroimidazole | C₇H₈N₄O₂ | Antimicrobial activity through DNA interaction |

The combination of functional groups in this compound may provide distinct biological activities not observed in simpler analogs.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify aromatic protons, nitro groups, and sulfanyl substituents. Compare chemical shifts with PubChem data for validation .

- Infrared (IR) Spectroscopy: Analyze peaks for aldehyde C=O (~1700 cm), nitro NO (~1520 cm), and S–Ph bonds (~700 cm) using NIST reference spectra .

- Mass Spectrometry (MS): Confirm molecular weight (MW) via high-resolution MS. For example, a compound with MW 287.3 g/mol should align with PubChem’s computed data .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Data | Reference Source |

|---|---|---|

| H NMR | δ 10.2 (CHO), δ 8.5-7.2 (aromatic) | PubChem |

| IR | 1700 cm (C=O stretch) | NIST |

| HR-MS | m/z 287.3 [M+H] | PubChem |

Q. What synthetic routes are feasible for this compound?

Methodological Answer:

- Sulfanylation of Nitrobenzaldehyde Derivatives: React 3-nitro-4-chlorobenzaldehyde with thiophenol under basic conditions (e.g., KCO in DMF at 80°C). Monitor progress via TLC .

- Oxidation of Alcohol Precursors: Use MnO to oxidize 3-nitro-4-(phenylsulfanyl)benzyl alcohol to the aldehyde. Optimize solvent choice (e.g., dichloromethane vs. toluene) to improve yield .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA can predict activation energies for sulfanylation steps .

- Virtual Screening of Solvents: Use COSMO-RS simulations to rank solvents by polarity and solubility parameters, reducing trial-and-error experimentation .

- Example Workflow:

Q. How to resolve contradictions in reported reaction yields across studies?

Methodological Answer:

- Comparative Analysis Framework:

- Variable Isolation: Systematically compare parameters (e.g., catalyst loading, solvent purity) using factorial design (2 experiments) to identify confounding factors .

- Data Normalization: Account for differences in analytical methods (e.g., HPLC vs. NMR yield quantification) by cross-validating with internal standards .

- Case Study: If Study A reports 75% yield (DMF, 24h) and Study B reports 50% (THF, 12h), use a mixed solvent system (DMF/THF) and factorial design to isolate time/solvent effects .

Q. Table 2: Factorial Design for Yield Optimization

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Solvent (DMF%) | 50 | 100 | 65 → 75 |

| Reaction Time | 12h | 24h | 60 → 80 |

| Temperature | 70°C | 80°C | 70 → 85 |

Q. What strategies validate the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Synthesize analogs with modified sulfanyl/nitro groups.

- Test antimicrobial activity via microbroth dilution (MIC assays) against E. coli and S. aureus .

- Computational Docking: Use AutoDock Vina to predict binding affinity toward target enzymes (e.g., dihydrofolate reductase), prioritizing candidates for in vitro testing .

Q. How to address stability issues during storage of this compound?

Methodological Answer:

- Degradation Pathway Analysis:

- Stabilization Protocol: Store under inert atmosphere (N) at -20°C with desiccants (silica gel) to prevent moisture-induced decomposition .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for this compound in different solvents?

Methodological Answer:

- Solvent-Induced Shift Analysis:

- Acquire H NMR in DMSO-d and CDCl.

- Compare chemical shifts with computed solvent effect models (e.g., COSMO).

- Confirm assignments using 2D NMR (HSQC, HMBC) to resolve overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.